molecular formula C10H10N2O2 B14512493 4,8-Dimethoxy-1,5-naphthyridine CAS No. 63086-86-2

4,8-Dimethoxy-1,5-naphthyridine

Cat. No.: B14512493
CAS No.: 63086-86-2
M. Wt: 190.20 g/mol
InChI Key: OVYGWOJXTSSLFJ-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are characterized by a fused system of two pyridine rings, and this compound specifically has methoxy groups at the 4th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethoxy-1,5-naphthyridine can be achieved through various methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds. For instance, the Skraup reaction, which uses glycerol and a catalyst such as iodine, NaNO2, or MnO2, can be employed . Another method involves the Friedländer reaction, where an aminopyridine reacts with a carbonyl compound under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. Cross-coupling reactions, such as the Suzuki reaction, are also employed in industrial settings to introduce specific substituents .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,8-Dimethoxy-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethoxy-1,5-naphthyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA replication, leading to cell death. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethoxy-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63086-86-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4,8-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H10N2O2/c1-13-7-3-5-12-10-8(14-2)4-6-11-9(7)10/h3-6H,1-2H3

InChI Key

OVYGWOJXTSSLFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)C(=CC=N2)OC

Origin of Product

United States

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